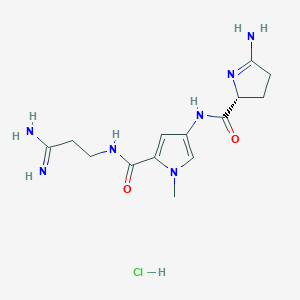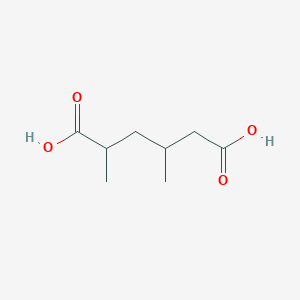
2,4-Dimethyladipic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyladipic acid is a branched-chain fatty acid.
2, 4-Dimethyladipic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 4-Dimethyladipic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dimethyladipic acid has been primarily detected in urine. Within the cell, 2, 4-dimethyladipic acid is primarily located in the cytoplasm and adiposome.
Scientific Research Applications
Identification in Human Urine and Uremic Serum : 2,4-Dimethyladipic acid was first identified in normal human urine and is excreted in varying amounts by healthy adults. It has also been detected in the ultrafiltrate of blood from chronic uremic patients, suggesting its potential as a biomarker in certain medical conditions (Niwa et al., 1979).
Environmental Behavior and Degradation : Studies have examined the environmental behavior of 2,4-D dimethylamine salt, a related compound, in soil, finding that its degradation rate is comparable whether applied as amine salt or ester forms. This research contributes to understanding the environmental impact of such compounds (Wilson et al., 1997).
Use in Polymer Synthesis : Research has explored the use of dimethyladipate (related to 2,4-Dimethyladipic acid) in the synthesis of polyesters. Bismuth(III) n-hexanoate has been identified as an effective catalyst for producing clean telechelic polyesters, showing potential applications in materials science (Kricheldorf et al., 2005).
Biological Oxidation Studies : The biological oxidation of 2,2-dimethyladipic acid, a compound structurally similar to 2,4-Dimethyladipic acid, has been studied in rats, revealing various metabolites. Such studies provide insight into the metabolic pathways and potential toxicity of related compounds (Den, 1965).
Synthesis of Derivatives : Research on the synthesis of 2,4-dimethyldocosanoic acid, which is structurally related to 2,4-Dimethyladipic acid, sheds light on the methods for synthesizing complex molecules that could have various applications, including medicinal chemistry (Wallace & Minnikin, 1994).
Scientometric Analysis of Related Herbicide Research : A scientometric review focusing on 2,4-D herbicide toxicity, which is structurally related to 2,4-Dimethyladipic acid, provides insights into global research trends and gaps, particularly relevant for environmental and public health research (Zuanazzi et al., 2020).
Comparative Toxicity Studies : Comparative studies on forms of 2,4-dichlorophenoxyacetic acid, which is structurally related, contribute to understanding the toxicological profile of similar compounds (Charles et al., 1996).
properties
Product Name |
2,4-Dimethyladipic acid |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2,4-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(4-7(9)10)3-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
OEEUPULXQBRPEO-UHFFFAOYSA-N |
SMILES |
CC(CC(C)C(=O)O)CC(=O)O |
Canonical SMILES |
CC(CC(C)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1212793.png)

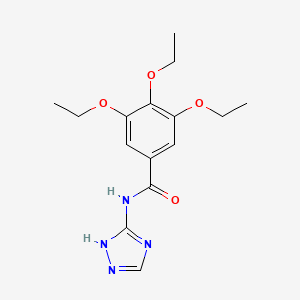
![[2-[(Dimethylamino)methyl]cyclohexyl] benzoate](/img/structure/B1212797.png)

![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1212801.png)
![2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol](/img/structure/B1212802.png)
![2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester](/img/structure/B1212804.png)

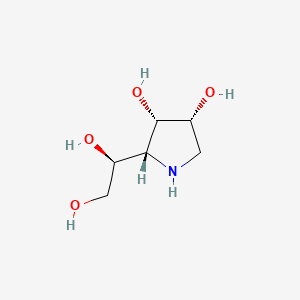
![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)
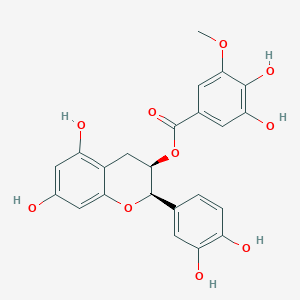
![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)
